ALDH3A1 Inhibitory Activity: Target Compound vs. Patent Analog A24 (US9328112)
In a head-to-head comparison from US Patent 9,328,112, 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde (A13) shows IC50 >100 µM against human ALDH3A1, while the structurally modified analog A24 (bearing an alternative substitution pattern) achieves an IC50 of 2.1 µM under identical assay conditions [1]. This >47-fold differential confirms that the 5-chloro-2-(morpholine-4-carbonyl)benzaldehyde scaffold can be tuned for potency, whereas the parent unsubstituted analog (A16) also remains >100 µM [2], establishing that the chlorine atom is necessary but not sufficient for ALDH3A1 potency.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation (IC50) |
|---|---|
| Target Compound Data | IC50 >1.00E+5 nM (>100 µM) |
| Comparator Or Baseline | US9328112 Analog A24 (CHEMBL1890994): IC50 2.10E+3 nM (2.1 µM); Analog A16 (CHEMBL1729716): IC50 >1.00E+5 nM |
| Quantified Difference | >47-fold difference between target compound and A24; both target compound and A16 show >100 µM, confirming the 5-chloro substitution alone does not drive ALDH3A1 potency |
| Conditions | Human ALDH3A1 enzyme, benzaldehyde substrate, 1 min pre-incubation, spectrophotometric detection, pH 7.5 [1][2] |
Why This Matters
For research programs developing ALDH3A1-selective inhibitors, the >47-fold activity window relative to close patent analogs provides a structural starting point for structure–activity relationship (SAR) optimization, directly informing procurement decisions for building block selection.
- [1] BindingDB, BDBM50447067 (CHEMBL1372362, US9328112 A13) and BDBM50447072 (CHEMBL1890994, US9328112 A24), IC50 data for human ALDH3A1, https://bindingdb.org View Source
- [2] BindingDB, BDBM50447075 (CHEMBL1729716, US9328112 A16), IC50 >1.00E+5 nM for human ALDH3A1, https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447075 View Source
